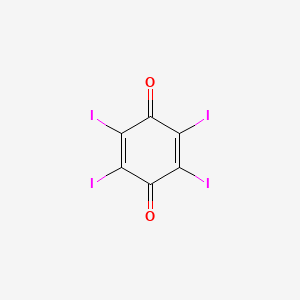

Tetraiodo-p-benzoquinone

Description

Contextualization of Halogenated Quinones within Modern Chemical Science

Halogenated quinones represent a significant class of organic compounds characterized by a quinone core substituted with one or more halogen atoms. These compounds are of great interest due to their diverse reactivity and wide-ranging applications. In synthetic organic chemistry, they serve as versatile reagents and intermediates. Their biological activities are also a subject of extensive study, with some halogenated quinones exhibiting notable cytotoxic properties. researchgate.net The electronic properties of halogenated quinones are of particular importance. The electron-withdrawing nature of the halogen substituents significantly influences the redox potential of the quinone ring, making them strong oxidizing agents. This property is central to their role in charge-transfer complexes and in the study of electron transfer processes.

Historical Perspective and Evolution of Research on Tetraiodo-p-benzoquinone

Early research on halogenated quinones was largely focused on their synthesis and basic reactivity. However, with the advent of modern analytical techniques, the focus has shifted towards a deeper understanding of their structural and electronic properties. The ability of iodine to form strong halogen bonds has been a particularly significant driver in the renewed interest in tetraiodo-p-benzoquinone.

A key aspect of the evolution of research into tetraiodo-p-benzoquinone is the study of its crystal structure. The arrangement of molecules in the solid state provides crucial insights into the intermolecular forces at play, particularly the role of halogen bonding in directing the crystal packing.

Significance of Tetraiodo-p-benzoquinone (I4Q) as a Model System in Advanced Chemical Studies

Tetraiodo-p-benzoquinone, often abbreviated as I4Q, has emerged as a powerful model system in several areas of advanced chemical research. Its significance stems from the prominent role of its iodine atoms in directing non-covalent interactions, particularly halogen bonding.

Halogen Bonding: I4Q is an exemplary halogen bond donor. The four iodine atoms possess regions of positive electrostatic potential, known as σ-holes, which can interact favorably with electron-rich species (halogen bond acceptors). This makes I4Q an ideal platform for studying the fundamental nature of halogen bonds, including their strength, directionality, and influence on supramolecular assembly. A notable study demonstrated halogen bonding between the anion radical of tetraiodo-p-benzoquinone and iodide anions, showcasing the formation of 2D layers linked by these interactions. stackexchange.comnih.gov

Charge-Transfer Complexes: The strong electron-accepting nature of the tetraiodo-p-benzoquinone ring makes it an excellent component for forming charge-transfer (CT) complexes with electron-donating molecules. These complexes exhibit unique electronic and optical properties, which are of interest for the development of new materials. The study of CT complexes involving I4Q provides valuable insights into the nature of intermolecular electronic interactions.

Overview of Key Academic Research Directions for Tetraiodo-p-benzoquinone

The unique properties of tetraiodo-p-benzoquinone have opened up several promising avenues of academic research.

Materials Science: The ability of I4Q to form ordered structures through halogen bonding and to participate in charge-transfer interactions makes it a promising building block for the design of new functional materials. Research is ongoing into its potential applications in areas such as organic conductors and other electronic devices. The formation of co-crystals with various donor molecules is a key strategy being explored in this context.

Supramolecular Chemistry: As a potent halogen bond donor, I4Q is a valuable tool for the construction of complex supramolecular architectures. Researchers are exploring its use in creating self-assembling systems with specific topologies and functionalities. The predictable nature of halogen bonding allows for a degree of control over the resulting structures.

Organic Synthesis: The strong oxidizing properties of tetraiodo-p-benzoquinone make it a useful reagent in certain organic transformations. stackexchange.com While less common than other quinone-based oxidants, its specific reactivity profile can be advantageous in certain synthetic contexts.

Interactive Data Table: Properties of Tetraiodo-p-benzoquinone

| Property | Value |

| Chemical Formula | C₆I₄O₂ |

| Molar Mass | 611.62 g/mol |

| Appearance | Dark-colored solid |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Structure

3D Structure

Properties

CAS No. |

576-59-0 |

|---|---|

Molecular Formula |

C6I4O2 |

Molecular Weight |

611.68 g/mol |

IUPAC Name |

2,3,5,6-tetraiodocyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C6I4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11 |

InChI Key |

YBGORPOETHYSFS-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)I)I)I)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Tetraiodo P Benzoquinone

Contemporary Approaches to the Synthesis of Tetraiodo-p-benzoquinone

The synthesis of tetraiodo-p-benzoquinone typically involves the direct iodination of a suitable aromatic precursor. The key challenge lies in achieving complete iodination of the benzene (B151609) ring to obtain the desired tetra-substituted product.

Iodination of Benzoquinone Precursors

The direct iodination of p-benzoquinone or its hydroquinone (B1673460) precursor is the most common route to tetraiodo-p-benzoquinone. Due to the deactivating nature of the iodine substituents, forcing conditions and a suitable oxidizing agent are generally required to drive the reaction to completion. One effective method involves the use of iodine in the presence of an oxidizing agent such as iodic acid or Oxone®. acsgcipr.org These reagents generate a more electrophilic iodine species in situ, which is capable of attacking the electron-rich aromatic ring.

Another approach involves the oxidation of hydroquinone in the presence of an iodine source. For instance, the oxidation of hydroquinone with hydrogen peroxide can be catalyzed by iodine or a metal iodide, though this method is typically employed for the synthesis of p-benzoquinone itself and would require significant optimization for the preparation of the tetraiodo- derivative. google.com

Optimized Reaction Conditions and Yield Enhancements

The synthesis of tetraiodo-p-benzoquinone, or iodanil, can be achieved through the direct iodination of p-benzoquinone. A reported method involves the reaction of p-benzoquinone with iodine and iodic acid in a sealed tube with water at elevated temperatures.

| Parameter | Condition |

| Starting Material | p-Benzoquinone |

| Reagents | Iodine, Iodic Acid, Water |

| Temperature | 140-150 °C |

| Reaction Vessel | Sealed Tube |

| Product | Iodanil (Tetraiodo-p-benzoquinone) |

This table summarizes the general conditions for the synthesis of iodanil. Specific molar ratios and reaction times can be optimized to improve yield and purity.

Mechanistic Investigations of Substitution and Addition Reactions Involving Tetraiodo-p-benzoquinone

The four electron-withdrawing iodine atoms on the benzoquinone ring significantly influence its reactivity. The carbon atoms of the quinone ring are highly electrophilic, making tetraiodo-p-benzoquinone susceptible to nucleophilic attack.

Kinetics and Thermodynamics of Reactivity

The reactions of halogenated p-benzoquinones with nucleophiles are generally understood to proceed via a nucleophilic substitution mechanism. For tetrahalogenated benzoquinones, the reaction kinetics are typically second-order, being dependent on the concentrations of both the quinone and the nucleophile. This is consistent with a bimolecular nucleophilic substitution (SN2) type mechanism.

Selective Functionalization and Derivatization Pathways

The iodine atoms on the tetraiodo-p-benzoquinone ring can be selectively replaced by various nucleophiles, leading to a wide range of functionalized derivatives. A notable example is the reaction with amines to produce diamino-diiodo-p-benzoquinones.

The reaction of tetraiodo-p-benzoquinone with primary or secondary amines can be controlled to achieve the substitution of two iodine atoms, typically at the 2 and 5 positions, to yield 2,5-diamino-3,6-diiodo-p-benzoquinone derivatives. This regioselectivity is attributed to the electronic effects of the carbonyl and iodo- substituents.

Table of Synthesized Diamino-diiodo-p-benzoquinone Derivatives

| Amine Reactant | Resulting Derivative |

| Aniline | 2,5-Dianilino-3,6-diiodo-p-benzoquinone |

| p-Toluidine | 2,5-Di(p-toluidino)-3,6-diiodo-p-benzoquinone |

| Morpholine | 2,5-Dimorpholino-3,6-diiodo-p-benzoquinone |

This table illustrates the versatility of tetraiodo-p-benzoquinone as a scaffold for creating diverse molecular architectures through selective nucleophilic substitution.

The synthesis of these derivatives often involves refluxing the tetraiodo-p-benzoquinone with an excess of the amine in a suitable solvent, such as ethanol. The resulting products are often highly colored crystalline solids. The structures of these derivatives can be unambiguously confirmed by techniques such as X-ray crystallography.

Electronic Structure and Spectroscopic Characterization of Tetraiodo P Benzoquinone

High-Resolution Spectroscopic Techniques for Structural Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for probing the electronic transitions within tetraiodo-p-benzoquinone and for characterizing the charge-transfer (CT) complexes it forms with various electron donors. The electronic absorption spectra of benzoquinones are generally characterized by bands corresponding to π → π* and n → π* transitions. nih.gov The formation of CT complexes introduces new, often intense, absorption bands that are not present in the spectra of the individual donor or acceptor molecules. researchgate.nethbku.edu.qacerist.dznih.gov These new bands arise from the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

The position and intensity of these CT bands provide valuable information about the strength of the interaction and the ionization potential of the donor. researchgate.netcerist.dz For instance, in the reaction of 4-benzylpiperidine (B145979) with various acceptors, the formation of CT complexes was studied spectrophotometrically, and their characteristic electronic spectra were recorded. hbku.edu.qa Similarly, studies on CT complexes of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), a related π-acceptor, have utilized UV-Vis spectroscopy to determine formation constants and molar extinction coefficients. cerist.dznih.gov While specific UV-Vis data for tetraiodo-p-benzoquinone was not found in the provided search results, the principles of CT complex formation and spectroscopic analysis are broadly applicable. researchgate.nethbku.edu.qacerist.dznih.gov

Interactive Data Table: UV-Vis Absorption Data for Related Benzoquinone Complexes

| Donor | Acceptor | Solvent | CT Band (nm) |

| 4-Benzylpiperidine | Iodine | Chloroform (B151607) | Not Specified |

| 4-Benzylpiperidine | DDQ | Chloroform | Not Specified |

| N-Sulfamoyloxazolidinones | DDQ | Chloroform | Not Specified |

| O-phenylenediamine | DDQ | Acetonitrile | Not Specified |

| O-phenylenediamine | DDQ | Methanol | Not Specified |

This table is illustrative of the types of data obtained from UV-Vis studies of charge-transfer complexes involving benzoquinone derivatives. Specific values for tetraiodo-p-benzoquinone were not available in the search results.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying molecules with unpaired electrons, such as the radical anion of tetraiodo-p-benzoquinone. springernature.comnih.govyoutube.com When tetraiodo-p-benzoquinone accepts an electron, it forms a paramagnetic radical anion, which can be detected and characterized by EPR spectroscopy. The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which are characteristic of the radical's electronic structure and its environment. bibliotekanauki.plresearchgate.net

Studies on the radical anion of p-benzoquinone show a five-line spectrum due to the hyperfine interaction with four equivalent protons. jeol.com For substituted benzoquinones, the pattern and splitting of the EPR spectrum will change depending on the nature and position of the substituents. In the case of tetraiodo-p-benzoquinone, the interaction of the unpaired electron with the iodine nuclei would be expected to produce a complex hyperfine structure. While specific EPR data for the tetraiodo-p-benzoquinone radical anion were not found in the search results, studies of related systems, such as the trimethyl-1,4-benzoquinone anion-radical, have demonstrated the utility of EPR in conjunction with computational methods to analyze the hyperfine interaction constants. researchgate.net The g-factor for organic radicals is typically close to that of a free electron (approximately 2.0023). bibliotekanauki.pl

Interactive Data Table: EPR Data for Related Semiquinone Radicals

| Radical Species | g-factor | Hyperfine Coupling Constant (mT) |

| p-Benzoquinone anion radical | ~2.0046 | 0.24 |

| Me-2,6-di-Me-Py2 | 2.0028 | Not Specified |

| Me-3,5-di-Me-Py2 | 2.0032 | Not Specified |

| N-Et-OH-Me-Py2 | 2.0025 | Not Specified |

This table presents representative EPR data for related semiquinone and radical anion species. Specific values for the tetraiodo-p-benzoquinone radical anion were not available in the search results.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within tetraiodo-p-benzoquinone. scispace.comnih.gov The vibrational modes of the molecule, which involve the stretching and bending of bonds, are sensitive to the mass of the atoms and the strength of the chemical bonds. The heavy iodine substituents on the p-benzoquinone ring are expected to significantly influence the vibrational frequencies compared to the parent p-benzoquinone molecule. nih.gov

For p-benzoquinone itself, extensive studies have assigned the fundamental vibrational frequencies. scispace.com The IR and Raman spectra of p-benzoquinone and its derivatives are characterized by strong bands corresponding to the C=O and C=C stretching vibrations. rsc.orgresearchgate.net Theoretical calculations, often using density functional theory (DFT), are frequently employed to aid in the assignment of the observed vibrational bands. researchgate.netrsc.orgnih.gov For example, the IR spectrum of 1,4-benzoquinone (B44022) has been computed and compared with experimental gas-phase spectra, showing a strong peak around 1700 cm⁻¹ corresponding to the C=O stretching mode. researchgate.net While specific IR and Raman data for tetraiodo-p-benzoquinone were not found, the principles of vibrational analysis suggest that the C-I stretching and bending modes would appear at lower frequencies due to the heavy mass of iodine.

Interactive Data Table: Characteristic Vibrational Frequencies for p-Benzoquinone

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O Stretch | ~1700 | Not Specified |

| C=C Stretch | Not Specified | Not Specified |

| C-H Stretch | 3190-3230 | Not Specified |

This table provides characteristic vibrational frequencies for the parent p-benzoquinone molecule. Specific data for tetraiodo-p-benzoquinone were not available in the search results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules. purdue.edu In the context of tetraiodo-p-benzoquinone, ¹³C NMR would be the most informative NMR technique. The chemical shifts of the carbon atoms in the quinone ring are sensitive to the electron-withdrawing effects of the carbonyl groups and the iodine substituents. oregonstate.eduwisc.edu

For the parent p-benzoquinone, the carbonyl carbons and the vinylic carbons exhibit distinct chemical shifts. rsc.orgpurdue.edu In substituted benzoquinones, the chemical shifts of the ring carbons can be used to determine the substitution pattern. researchgate.net For tetraiodo-p-benzoquinone, two distinct ¹³C NMR signals would be expected in the solid state: one for the carbonyl carbons and one for the iodine-substituted carbons. The significant electronegativity and anisotropy effects of the iodine atoms would lead to a downfield shift of the carbon signals compared to p-benzoquinone. While specific ¹³C NMR data for tetraiodo-p-benzoquinone was not found in the search results, data for related quinones like tetrahydroxy-p-benzoquinone is available. chemicalbook.com

Interactive Data Table: ¹³C NMR Chemical Shifts for Related Quinones

| Compound | Carbon Type | Solvent | Chemical Shift (ppm) |

| p-Benzoquinone | Carbonyl | Not Specified | ~187 |

| p-Benzoquinone | Vinylic | Not Specified | ~137 |

| Tetrahydroxy-p-benzoquinone | Not Specified | DMSO-d6 | Not Specified |

This table presents typical ¹³C NMR chemical shift ranges for p-benzoquinone. Specific data for tetraiodo-p-benzoquinone was not available in the search results.

Theoretical Spectroscopy and Computational Validation of Electronic Structures

Theoretical calculations, particularly those based on time-dependent density functional theory (TD-DFT), are instrumental in simulating and interpreting the UV-Vis spectra of molecules like tetraiodo-p-benzoquinone. rsc.orgresearchgate.netrsc.orgresearchgate.net These computational methods can predict the energies and intensities of electronic transitions, providing a deeper understanding of the electronic structure and the nature of the excited states.

The simulation of UV-Vis spectra involves calculating the vertical excitation energies from the ground state to various excited states. For p-benzoquinone and its derivatives, these calculations can help to assign the observed absorption bands to specific electronic transitions, such as n → π* and π → π*. nih.gov For instance, theoretical studies on 1,2-benzoquinone (B1198763) have been used to compute its UV-Vis spectrum, which can then be compared with experimental data. researchgate.net Similar computational approaches have been applied to study the electronic properties of other substituted benzoquinones. researchgate.netresearchgate.net While a specific simulation of the UV-Vis spectrum for tetraiodo-p-benzoquinone was not found, the methodology is well-established and would be a valuable tool for future studies.

Prediction of Vibrational Modes

The theoretical prediction of the vibrational modes of tetraiodo-p-benzoquinone is grounded in the principles of quantum mechanics. By employing computational models, researchers can simulate the molecule's behavior and predict its vibrational frequencies and the nature of the atomic motions for each mode. These predictions are crucial for assigning experimental spectral peaks to specific molecular vibrations.

Theoretical Framework

The primary tool for predicting the vibrational spectrum of tetraiodo-p-benzoquinone is Density Functional Theory (DFT). This method has been shown to provide a good balance between computational cost and accuracy for a wide range of molecules. A common approach involves geometry optimization of the molecule to find its most stable structure, followed by a frequency calculation. The B3LYP hybrid functional, combined with a suitable basis set such as 6-311+G(d,p), is a widely used level of theory for such calculations. researchgate.net

For a non-linear molecule like tetraiodo-p-benzoquinone, which consists of 12 atoms (6 carbon, 2 oxygen, and 4 iodine), there are 3N-6 = 3(12) - 6 = 30 fundamental vibrational modes. These modes can be classified based on their symmetry properties according to the molecule's point group. Tetraiodo-p-benzoquinone, assuming a planar structure, belongs to the D₂h point group. The 30 fundamental vibrations are distributed among the symmetry species of this group.

The selection rules of IR and Raman spectroscopy determine which of these vibrational modes are active in each type of spectrum. libretexts.org For a molecule with a center of inversion, such as tetraiodo-p-benzoquinone, the rule of mutual exclusion applies: vibrational modes that are IR active are Raman inactive, and vice versa. youtube.com Some modes may be inactive in both.

Predicted Vibrational Frequencies and Assignments

The vibrational modes of tetraiodo-p-benzoquinone can be broadly categorized into several types:

C=O Stretching Vibrations: These are typically found in the high-frequency region of the spectrum and are strong indicators of the quinone structure. Due to the presence of two carbonyl groups, symmetric and antisymmetric stretching modes are expected.

C=C and C-C Ring Stretching Vibrations: These vibrations are characteristic of the quinone ring and their frequencies are influenced by the substituent iodine atoms.

C-I Stretching and Bending Vibrations: The vibrations involving the carbon-iodine bonds are expected to occur at lower frequencies compared to C-H or C-F bonds due to the much larger mass of the iodine atom. These modes are particularly sensitive to the halogen substituent.

Ring Deformation and Torsional Modes: These involve the out-of-plane bending and twisting of the quinone ring and are typically found in the lower frequency region of the spectrum.

Based on the trends observed in the tetrahalogenated p-benzoquinone series, it is anticipated that the vibrational frequencies involving the C-X bond (where X is a halogen) will decrease significantly as the mass of the halogen increases. Therefore, the C-I stretching and bending modes in tetraiodo-p-benzoquinone are predicted to be at considerably lower wavenumbers than the corresponding C-Cl or C-Br modes in chloranil (B122849) and bromanil, respectively.

The following table provides a qualitative prediction of the key vibrational modes for tetraiodo-p-benzoquinone, their expected spectral region, and their activity based on the D₂h point group symmetry. The exact frequencies would require a dedicated computational study.

| Vibrational Mode Description | Symmetry Species (D₂h) | Predicted Spectral Region (cm⁻¹) | IR Activity | Raman Activity |

| Antisymmetric C=O Stretch | b₁ᵤ | 1650 - 1700 | Active | Inactive |

| Symmetric C=O Stretch | aᵧ | 1650 - 1700 | Inactive | Active |

| Antisymmetric C=C Stretch | b₂ᵤ | 1550 - 1600 | Active | Inactive |

| Symmetric C=C Stretch | aᵧ | 1550 - 1600 | Inactive | Active |

| C-C Ring Stretch | aᵧ, b₁ᵤ, b₂ᵤ, b₃ᵧ | 1100 - 1300 | Active/Inactive | Active/Inactive |

| C-I Stretch | aᵧ, b₁ᵤ, b₂ᵤ, b₃ᵧ | 400 - 600 | Active/Inactive | Active/Inactive |

| Ring Deformation (In-plane) | aᵧ, b₁ᵤ, b₂ᵤ, b₃ᵧ | 300 - 700 | Active/Inactive | Active/Inactive |

| C-I Bending (In-plane) | aᵧ, b₁ᵤ, b₂ᵤ, b₃ᵧ | 150 - 300 | Active/Inactive | Active/Inactive |

| Ring Deformation (Out-of-plane) | aᵤ, b₁ᵧ, b₂ᵧ, b₃ᵤ | 100 - 400 | Active/Inactive | Active/Inactive |

| C-I Bending (Out-of-plane) | aᵤ, b₁ᵧ, b₂ᵧ, b₃ᵤ | < 150 | Active/Inactive | Active/Inactive |

Table 1. Predicted Vibrational Modes and Spectroscopic Activity of Tetraiodo-p-benzoquinone.

It is important to note that the calculated harmonic frequencies often need to be scaled by an empirical factor to better match experimental values, which accounts for anharmonicity and deficiencies in the theoretical model. researchgate.net A detailed normal coordinate analysis, which describes the contribution of each internal coordinate (bond stretches, angle bends, etc.) to the potential energy of a given vibrational mode, would provide a more complete assignment of the spectrum. ias.ac.in

Intermolecular Interactions and Supramolecular Chemistry of Tetraiodo P Benzoquinone

Halogen Bonding Phenomena in Tetraiodo-p-benzoquinone Systems

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. rsc.orgmdpi.comrsc.orgnih.govrsc.org In systems involving tetraiodo-p-benzoquinone, this phenomenon is particularly prominent due to the electron-withdrawing nature of the iodine substituents, which creates positive regions of electrostatic potential, known as σ-holes, on the halogen atoms. researchgate.netnih.govsnu.edu.in

Anion-Anion Halogen Bonding: Observation and Characterization

A noteworthy discovery has been the observation and characterization of halogen bonding between two negatively charged species: the tetraiodo-p-benzoquinone anion radical (I4Q⁻̇) and iodide anions (I⁻). researchgate.netnih.govumich.edu This interaction, which would intuitively seem to be repulsive due to the like charges, is facilitated by a combination of factors. researchgate.netnih.gov X-ray structural analysis, along with EPR and UV-Vis spectral studies, have provided concrete evidence for this anion-anion bonding. researchgate.netnih.gov These studies revealed the formation of co-crystals where two-dimensional layers of I4Q⁻̇ anion radicals are linked by iodide anions. researchgate.netnih.gov

Computational analyses suggest that the formation of these seemingly anti-electrostatic halogen bonds is a result of several contributing factors. researchgate.netnih.gov The mutual polarization of the interacting anions leads to the development of positively charged σ-holes on the iodine atoms of the I4Q⁻̇ radical, which then attract the iodide anions. researchgate.netnih.gov

Influence of Solvent Polarity on Halogen Bonding Interactions

The surrounding environment, particularly the polarity of the solvent, plays a crucial role in mediating halogen bonding interactions. researchgate.netnih.govresearchgate.netrsc.org In the case of anion-anion halogen bonding, the solvent attenuates the interionic repulsion between the negatively charged species, allowing them to approach each other more closely. researchgate.netnih.gov This proximity is essential for the mutual polarization and subsequent attractive interaction to occur. researchgate.netnih.gov

Computational studies have shown a clear dependence of the interaction energy between the tetraiodo-p-benzoquinone anion radical and iodide on the dielectric constant of the medium. researchgate.net For instance, calculations have demonstrated that the interaction energy changes significantly when moving from a less polar solvent like dichloromethane (B109758) to a more polar one like acetone. researchgate.net This highlights the tunability of these interactions by altering the solvent environment. researchgate.netresearchgate.net

Anion-π Interactions Involving Tetraiodo-p-benzoquinone as an Acceptor

Beyond halogen bonding, tetraiodo-p-benzoquinone also participates in another significant noncovalent interaction known as anion-π interaction. nih.govresearchgate.netrsc.org In this type of interaction, an anion is attracted to the electron-deficient π-system of an aromatic or quinoid ring. nih.govunige.ch The four iodine substituents on the p-benzoquinone ring make it a particularly effective π-acceptor. nih.gov

Spectroscopic Evidence and Formation Constants

The formation of anion-π complexes between tetraiodo-p-benzoquinone and halide anions (Cl⁻, Br⁻, I⁻) in solution has been extensively studied using UV-Vis spectroscopy. researchgate.netresearchgate.net The appearance of new, strong absorption bands upon mixing the reactants provides clear evidence for the formation of these complexes. researchgate.netresearchgate.netmorressier.com

The position of these new absorption bands is correlated with the difference in redox potentials between the p-benzoquinone acceptor and the halide donor, following the Mulliken correlation. researchgate.netmorressier.com By analyzing the changes in the intensity of these bands as a function of reactant concentrations, the formation constants (K) for the 1:1 complexes can be determined. morressier.com These formation constants are a measure of the stability of the anion-π complexes in solution.

Table 1: Formation Constants for Anion-π Complexes

| Acceptor | Donor Anion | Solvent | Formation Constant (K) [M⁻¹] |

|---|---|---|---|

| Dichloro-p-benzoquinone | Cl⁻ | Acetonitrile | ~0.1 |

| Dichlorodicyano-p-benzoquinone | Cl⁻ | Acetonitrile | 70 |

This table is generated based on data for similar p-benzoquinone derivatives to illustrate the concept, as specific data for tetraiodo-p-benzoquinone was not explicitly found in the provided search results. morressier.com

Energetic Analysis of Anion-π Complexes

Computational methods have been employed to analyze the energetics of anion-π complexes involving tetraiodo-p-benzoquinone. researchgate.netnih.gov These calculations provide insights into the strength and nature of the interaction. The interaction energy is a key parameter that quantifies the stability of the complex.

A detailed charge density study on a related system revealed that the interaction energy can be comparable to that of moderate hydrogen bonds. nih.gov The analysis of the nature of the interaction in similar p-benzoquinone complexes indicates that it is predominantly electrostatic, with a significant contribution from dispersion forces. researchgate.net Furthermore, Mulliken correlation and Natural Bond Orbital (NBO) analysis have confirmed the charge-transfer character of these anion-π associations. researchgate.net

Role of Non-Covalent Interactions in Directing Supramolecular Assembly

The field of supramolecular chemistry focuses on the organization of molecules into larger, functional structures through non-covalent interactions. fortunejournals.com These interactions, though weaker than covalent bonds, are highly directional and specific, governing the processes of molecular recognition and self-assembly. fortunejournals.com In the case of tetraiodo-p-benzoquinone, a molecule rich in functionality, a variety of non-covalent forces dictate its aggregation into complex supramolecular architectures. The primary forces at play are halogen bonds, complemented by other interactions such as π-π stacking and van der Waals forces. numberanalytics.comrsc.org

The most significant non-covalent interaction involving tetraiodo-p-benzoquinone is the halogen bond (XB). nih.gov A halogen bond (R–X···Y–Z) is a net attractive interaction between an electrophilic region on a halogen atom (X) and a nucleophilic region on another entity (Y–Z). acs.org The iodine atoms in tetraiodo-p-benzoquinone are particularly effective halogen bond donors. This is due to the presence of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which arises from the anisotropic distribution of electron density. nih.gov The electron-withdrawing nature of the benzoquinone ring further enhances the positive character of this σ-hole, making the iodine atoms potent electrophiles. acs.org Iodine is generally considered the strongest halogen bond donor among the halogens. researchgate.net

Detailed research has provided significant insights into the specific roles these interactions play in the supramolecular assembly of tetraiodo-p-benzoquinone derivatives.

Key Research Findings:

Anion-Anion Halogen Bonding: In a notable study, halogen bonding was observed and characterized for the first time between two negatively charged species: tetraiodo-p-benzoquinone anion radicals (I₄Q⁻˙) and iodide anions (I⁻). nih.gov This interaction successfully overcomes the expected electrostatic repulsion between the anions. nih.gov

Formation of 2D Layers: X-ray structural analysis revealed that this anion-anion bonding leads to the formation of crystals composed of two-dimensional layers of I₄Q⁻˙ anion radicals. These layers are linked together by iodide ions and are separated by tetraethylammonium (B1195904) (Et₄N⁺) counter-ions. nih.gov

Mechanism of "Antielectrostatic" Bonding: Computational analysis suggested a multi-factor mechanism that facilitates these seemingly unfavorable interactions. Key factors include the attenuation of interionic repulsion by the solvent, allowing the anions to approach each other closely, and mutual polarization upon close contact. This polarization induces the positively charged σ-holes on the iodine atoms of the I₄Q⁻˙, which is crucial for the attractive interaction. nih.gov

Multicenter Halogen Bonds: The stability of the solid-state structures is further enhanced by the presence of multicenter (4:4) halogen bonds between the tetraiodo-p-benzoquinone anion radical and the iodide anion. nih.gov

The table below summarizes the key non-covalent interactions identified in the supramolecular structures involving tetraiodo-p-benzoquinone derivatives.

Table 1: Key Non-Covalent Interactions in the Supramolecular Assembly of Tetraiodo-p-benzoquinone Derivatives

| Interaction Type | Interacting Species | Role in Supramolecular Assembly | Reference |

| Anion-Anion Halogen Bond | Tetraiodo-p-benzoquinone anion radical (I₄Q⁻˙) and Iodide (I⁻) | Directs the formation of 2D layered structures by linking anionic units. | nih.gov |

| Multicenter (4:4) Halogen Bond | Tetraiodo-p-benzoquinone anion radical (I₄Q⁻˙) and Iodide (I⁻) | Provides additional stabilization to the solid-state associations. | nih.gov |

| C–I···O Halogen Bond | Iodine atom (as XB donor) and Carbonyl Oxygen (as XB acceptor) | Acts as a primary directional force in co-crystal formation. The linearity of this bond is indicative of its strength. | mdpi.com |

| Halogen Bond to π-systems | C–I group (as XB donor) and Aromatic Ring (as XB acceptor) | Can contribute to the overall packing and stability of the crystal structure. | mdpi.com |

The geometry of halogen bonds is a critical factor in determining the final supramolecular architecture. Studies on analogous iodo-substituted compounds show that the angles of these interactions can be highly variable, influenced by factors like the nature of the counter-ion and the presence of competing interactions. rsc.org For instance, the C–I···O angle in some halogen-bonded co-crystals is nearly linear, indicating a strong and directional interaction, while I···Anion⁻···I angles in 1D supramolecular polymers can range from linear (180°) to sharply bent (75°), depending on the size and shape of the accompanying cation. rsc.orgmdpi.com This highlights the tunability of supramolecular structures based on the interplay of various non-covalent forces. rsc.org

Table 2: Illustrative Geometries of Halogen Bonds in Related Supramolecular Systems

| System/Compound Type | Interaction | Bond Angle (°) | Significance | Reference |

| Iodine-substituted benzene (B151609) derivative | C–I···O | 174.7(1) | The high degree of linearity suggests a strong halogen bond interaction. | mdpi.com |

| 1,4-bis(iodoethynyl)benzene with Bromide salts | I···Br⁻···I | 75 to 180 | Demonstrates that the geometry of the supramolecular polymer is highly dependent on the cation. | rsc.org |

Charge Transfer and Redox Chemistry of Tetraiodo P Benzoquinone

Electron Transfer Processes and Kinetics

The electron transfer (ET) processes involving tetraiodo-p-benzoquinone are fundamental to its role in various chemical reactions. These processes often involve the formation of transient intermediates and are influenced by the surrounding chemical environment.

The one-electron reduction of tetraiodo-p-benzoquinone leads to the formation of its corresponding semiquinone anion radical. These radicals are key intermediates in many of its reactions. The stability of these semiquinone radicals can be influenced by several factors, including the solvent, the presence of counter-ions, and the formation of complexes. researchgate.netresearchgate.netnih.gov For instance, the presence of metal ions can stabilize semiquinone radicals through coordination. nih.gov In biological systems, the protein environment can also play a crucial role in stabilizing semiquinone radicals that would otherwise be unstable. researchgate.netnih.gov The formation of the semiquinone anion radical is a reversible process, existing in equilibrium with the neutral quinone and the fully reduced hydroquinone (B1673460). researchgate.net

Redox Potentials and Electron Affinities: Theoretical and Experimental Determination

The electron-accepting ability of tetraiodo-p-benzoquinone is quantified by its redox potential and electron affinity. Both experimental and theoretical methods are employed to determine these fundamental properties.

Electrochemical techniques, such as cyclic voltammetry, are used to determine the reduction potentials of quinones. nih.govsciforum.net These potentials provide a measure of the thermodynamic feasibility of electron transfer. For quinones, two successive one-electron reduction steps are typically observed, corresponding to the formation of the semiquinone anion radical and then the dianion. The reduction potentials are sensitive to the substituents on the quinone ring and the solvent used. nih.govsciforum.netnih.gov While specific values for tetraiodo-p-benzoquinone are not provided in the search results, halogenated quinones generally exhibit higher reduction potentials compared to their unsubstituted counterparts due to the electron-withdrawing nature of halogens. nih.gov

Table 1: Factors Influencing Quinone Reduction Potentials

| Factor | Description |

| Substituents | Electron-withdrawing groups (like halogens) increase the reduction potential, making the quinone a better electron acceptor. nih.gov |

| Solvent | The polarity and coordinating ability of the solvent can affect the stability of the charged species and thus influence the reduction potential. nih.gov |

| pH | In protic media, the reduction potential can be pH-dependent due to proton-coupled electron transfer reactions. nih.gov |

Computational chemistry provides powerful tools for predicting the electron affinity of molecules like tetraiodo-p-benzoquinone. researchgate.netresearchgate.net Electron affinity is the energy released when an electron is added to a neutral molecule in the gas phase. wikipedia.org Various theoretical methods, including density functional theory (DFT) and high-level ab initio calculations, can be used to calculate electron affinities with reasonable accuracy. researchgate.netresearchgate.net These calculations can complement experimental data and provide insights into the electronic structure and reactivity of the molecule. For halogenated p-benzoquinones, computational studies have shown that the electron affinity increases with the number of halogen substituents. researchgate.net

Table 2: Common Computational Methods for Electron Affinity Prediction

| Method | Description |

| Density Functional Theory (DFT) | A widely used method that balances accuracy and computational cost. Various functionals (e.g., B3LYP, wB97XD) can be employed. researchgate.netresearchgate.net |

| Ab initio methods (e.g., G3, CBS) | High-level, computationally intensive methods that can provide very accurate results. researchgate.net |

| Continuum Solvation Models | Used in conjunction with quantum mechanical calculations to account for the effect of a solvent on electron affinity. researchgate.net |

Charge Transfer Complex Formation with Electron Donors

Tetraiodo-p-benzoquinone, as an electron-deficient π-system, readily interacts with electron-rich donor molecules to form charge-transfer complexes. This interaction involves the transfer of a fraction of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, iodanil. libretexts.org This process results in the formation of a new molecular entity with distinct properties.

The formation of these complexes is a widespread phenomenon observed with a variety of electron donors. While specific studies on tetraiodo-p-benzoquinone are limited, extensive research on analogous tetrahalogenated p-benzoquinones and iodine as an acceptor provides a strong basis for understanding its behavior. rsc.org The donors can range from aromatic hydrocarbons to amines and other molecules with available lone pair electrons. researchgate.net The strength of the interaction and the stability of the resulting complex are influenced by the electron-donating ability of the donor and the electron-accepting strength of the iodanil, as well as the surrounding solvent medium.

Spectroscopic Signatures of Charge Transfer Bands

The most direct evidence for the formation of a charge-transfer complex is the appearance of a new, often intense, absorption band in the UV-visible spectrum of the mixture, which is absent in the spectra of the individual donor and acceptor molecules. libretexts.org This new band is referred to as the charge-transfer (CT) band and corresponds to the energy required to excite an electron from the donor-centered HOMO to the acceptor-centered LUMO within the complex.

For charge-transfer complexes involving iodine as an acceptor, these CT bands are typically observed in the range of 200 to 400 nm. ias.ac.in For instance, the complex between iodine and water exhibits a CT band at 202 nm. ias.ac.in In the case of complexes with the stronger acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), CT bands with donors like p-nitroaniline have been observed at multiple wavelengths, for example, at 440 nm and 560 nm in dichloromethane (B109758). The position of the CT band is sensitive to the nature of the donor, the acceptor, and the polarity of the solvent. A more potent electron donor will generally lead to a lower energy (longer wavelength) CT band.

Table 1: Spectroscopic Data for Analogous Charge-Transfer Complexes

| Acceptor | Donor | Solvent | CT Band Maximum (λ_max, nm) |

|---|---|---|---|

| Iodine | Water | - | 202 |

| Iodine | Diethyl ether | - | 248 |

| Iodine | Benzene (B151609) | - | - |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | p-Nitroaniline | Dichloromethane | 440, 560 |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | p-Nitroaniline | Chloroform (B151607) | 430, 550 |

Note: This table presents data for analogous compounds to illustrate the concept, as specific data for tetraiodo-p-benzoquinone is limited in the reviewed literature.

Thermodynamics and Stability of Charge Transfer Complexes

The stability of a charge-transfer complex in solution is quantified by its formation constant (K_CT), also known as the stability constant. A larger K_CT value indicates a more stable complex. The thermodynamic parameters of complex formation, including the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) changes, provide further insight into the nature and stability of the interaction. These parameters can be determined experimentally by studying the temperature dependence of the formation constant.

Studies on iodine complexes with various donors have shown that the stability is influenced by the solvent. nih.gov For example, the interaction of 2-aminomethyl-15-crown-5 with iodine in both chloroform and 1,2-dichloroethane (B1671644) is enthalpy stabilized but entropy destabilized. nih.gov The table below shows thermodynamic data for some representative charge-transfer complexes, highlighting the factors that influence their stability.

Table 2: Thermodynamic Data for Analogous Charge-Transfer Complexes

| Acceptor | Donor | Solvent | Formation Constant (K_CT) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|---|---|

| Iodine | 2-Aminomethyl-15-crown-5 | Chloroform | Value not specified | Value not specified | Negative | Negative |

| Iodine | 2-Aminomethyl-15-crown-5 | 1,2-Dichloroethane | Value not specified | Value not specified | Negative | Negative |

| Iodine Monochloride | Diphenyl ether | Dichloromethane | Value not specified | Negative | Value not specified | Value not specified |

Note: This table presents qualitative and quantitative data for analogous compounds to illustrate thermodynamic principles, as specific data for tetraiodo-p-benzoquinone is limited in the reviewed literature. The negative ΔG° values indicate thermodynamically stable complexes.

Criteria for Transition from Charge Transfer to Electron Transfer

The interaction between an electron donor and an acceptor like tetraiodo-p-benzoquinone can range from a weak charge-transfer association to a complete electron transfer, resulting in the formation of a radical ion pair. The distinction between these two states is not always sharp and can be viewed as a continuum.

Several factors influence whether a system exists as a charge-transfer complex or undergoes full electron transfer:

Solvent Polarity: A polar solvent can stabilize the resulting ions through solvation, thereby favoring the complete electron transfer process over the formation of a less polar charge-transfer complex.

Strength of Halogen Bonding: In the case of diiodine complexes, exceedingly strong halogen bonding between the iodine and the donor can sometimes hinder the subsequent transformation into an iodine(I) complex, effectively trapping the system as a charge-transfer adduct. ck12.org

The transition from a charge-transfer complex to a radical ion pair can sometimes be induced by photoexcitation of the CT band. libretexts.org This process, known as photoinduced electron transfer, involves the absorption of a photon with sufficient energy to promote the full transfer of an electron from the donor to the acceptor.

Crystallographic Analysis and Solid State Architecture of Tetraiodo P Benzoquinone

Single Crystal X-ray Diffraction Studies of Tetraiodo-p-benzoquinone and Its Co-crystals

The definitive crystal structure of tetraiodo-p-benzoquinone was elucidated through single-crystal X-ray diffraction analysis. nih.govoup.com This powerful technique has provided precise measurements of the unit cell dimensions and the arrangement of molecules within the crystal lattice. The crystals of tetraiodo-p-benzoquinone are monoclinic, belonging to the space group P2₁/c. oup.comd-nb.info

The fundamental parameters of the crystal lattice are summarized in the table below:

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Monoclinic | P2₁/c | 7.630(1) | 5.268(1) | 14.222(2) | 113.07(2) | 2 |

| Table 1: Crystallographic Data for Tetraiodo-p-benzoquinone. oup.comd-nb.info |

In addition to the pure compound, co-crystals of the tetraiodo-p-benzoquinone anion radical with iodide have also been studied. d-nb.info These studies reveal how the introduction of other species can influence the crystal packing, leading to the formation of complex, layered structures driven by halogen bonding. d-nb.info

Structural Features of Crystalline Networks and Intermolecular Packing

The arrangement of tetraiodo-p-benzoquinone molecules in the solid state is a consequence of a delicate balance of intermolecular forces, resulting in a well-defined three-dimensional architecture.

Formation of Two-Dimensional Layers and Three-Dimensional Networks

In its crystalline form, tetraiodo-p-benzoquinone molecules are stacked to form columns that extend along the b-axis. oup.comd-nb.info The distance between the planes of the molecules in these stacks is 3.694 Å. oup.com This columnar arrangement is a key feature of its three-dimensional network.

Studies on the anion radicals of tetraiodo-p-benzoquinone in co-crystals have demonstrated the formation of two-dimensional layers. d-nb.info These layers are held together by halogen bonds between the iodine atoms of the quinone radical and iodide anions. d-nb.info This highlights the significant role of halogen bonding in directing the formation of extended networks in the solid state.

Analysis of Bond Lengths and Angles in the Tetraiodo-p-benzoquinone Moiety

The geometry of the tetraiodo-p-benzoquinone molecule itself is defined by the lengths of its covalent bonds and the angles between them. The quinone ring forms a planar structure, with the iodine and oxygen atoms attached. The following table presents the key bond lengths within the tetraiodo-p-benzoquinone molecule as determined by X-ray crystallography.

| Bond | Bond Length (Å) |

| C=O | Data not available in search results |

| C=C | Data not available in search results |

| C-C | Data not available in search results |

| C-I | Data not available in search results |

| Table 2: Selected Bond Lengths in the Tetraiodo-p-benzoquinone Moiety. (Specific values from the primary source by Kobayashi et al., 1974, were not available in the searched literature.) |

| Angle | Angle (°) |

| O=C-C | Data not available in search results |

| C-C-C | Data not available in search results |

| C-C-I | Data not available in search results |

| Table 3: Selected Bond Angles in the Tetraiodo-p-benzoquinone Moiety. (Specific values from the primary source by Kobayashi et al., 1974, were not available in the searched literature.) |

Influence of Non-Covalent Interactions on Crystal Growth and Morphology

The growth of crystals and their final shape, or morphology, are critically influenced by non-covalent interactions. In the case of tetraiodo-p-benzoquinone, halogen bonding is a dominant directional force. d-nb.infonih.gov The iodine atoms on the quinone ring can act as halogen bond donors, interacting with electron-rich atoms such as oxygen or other halogens on neighboring molecules.

These interactions, along with van der Waals forces and potential π-π stacking between the quinone rings, guide the self-assembly of the molecules into the observed columnar structure. oup.comd-nb.inforesearchgate.net The relative strengths and directionality of these non-covalent bonds dictate the preferred growth faces of the crystal, ultimately determining its macroscopic morphology. While detailed studies specifically on the crystal growth and morphology of pure tetraiodo-p-benzoquinone are not extensively available in the searched literature, the principles of crystal engineering suggest that by modifying the crystallization conditions (e.g., solvent, temperature), it might be possible to influence these non-covalent interactions and thereby control the crystal habit. csic.es

Computational Chemistry and Theoretical Modeling of Tetraiodo P Benzoquinone Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the study of medium to large-sized molecules. For tetraiodo-p-benzoquinone and related systems, DFT has been widely applied to investigate fundamental molecular properties.

A primary step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. DFT methods are routinely used to perform geometry optimizations, locating the minimum energy conformation of a molecule. For p-benzoquinone systems, these calculations typically confirm a planar geometry for the quinone ring. The optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. This provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. While specific optimized parameters for tetraiodo-p-benzoquinone are dispersed in specialized literature, the methodology remains a standard application of DFT.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are highly effective for determining the energies of these orbitals and the resulting HOMO-LUMO energy gap. This energy gap is a critical parameter, as it relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A small HOMO-LUMO gap generally signifies a molecule that is more reactive and can be more easily polarized. For quinone derivatives, the LUMO energy is particularly important as it correlates with their electron-accepting ability and, consequently, their redox potentials.

Table 1: Conceptual Framework of Frontier Molecular Orbitals in Tetraiodo-p-benzoquinone Analysis

| Orbital/Concept | Significance in Computational Analysis | Implied Chemical Property |

| HOMO | Represents the ability to donate an electron. Its energy level correlates with the ionization potential. | Nucleophilicity / Reducibility |

| LUMO | Represents the ability to accept an electron. Its energy level correlates with the electron affinity. | Electrophilicity / Oxidizing Strength |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests lower kinetic stability. | Chemical Reactivity / Ease of Electronic Excitation |

Molecular Electrostatic Potential (MEP) mapping is a vital DFT application that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other charged or polar species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Table 2: Calculated Electrostatic Potential on Iodine Atoms in Tetraiodo-p-benzoquinone Species

| Species / Condition | Electrostatic Potential (ESP) |

| Isolated I₄Q⁻˙ Anion Radical | Negative ESP on iodine surface |

| I₄Q⁻˙ Polarized by a -1e Point Charge | Positive ESP on iodine surface (σ-hole) |

Note: The qualitative change from negative to positive potential upon polarization is a key finding that explains the formation of anion-anion halogen bonds.

Ab Initio and Multireference State Theory Investigations

While DFT is a powerful tool, certain complex electronic phenomena, such as the study of excited states, bond-breaking, and chemiluminescence, require more sophisticated ab initio methods. Multireference state theories, like the Complete Active Space Second-order Perturbation Theory (CASPT2), are necessary when a single electronic configuration is insufficient to describe the system's wave function.

Such high-level theories have been applied to investigate the H₂O₂-dependent chemiluminescence mechanism of tetrahalogen-1,4-benzoquinones, including the tetraiodo- derivative (TIBQ) acs.orgnih.gov. These studies explore the potential energy surfaces of ground and excited states to understand how chemical energy is converted into light. For TIBQ, multireference methods are essential to accurately describe the dissociation of key intermediates, such as dioxetane anions, which involves multiple electronic states and potential curve crossings acs.orgnih.gov.

Theoretical Studies of Intermolecular Interaction Energies and Stabilities

Computational chemistry is crucial for quantifying the strength and nature of non-covalent interactions. For tetraiodo-p-benzoquinone, theoretical studies have focused on its ability to act as a halogen bond donor, even in its anionic radical form.

Remarkably, computational analysis has shown that the halogen bonding between the tetraiodo-p-benzoquinone anion radical (I₄Q⁻˙) and an iodide anion (I⁻) can be attractive, overcoming the natural electrostatic repulsion between the two anions acs.orgfigshare.com. DFT calculations (using the M06-2X functional) have been used to determine the interaction energies (ΔE) of these complexes. The stability of this "anti-electrostatic" halogen bond is found to be dependent on the solvent environment. The calculations suggest that attenuation of the interionic repulsion by the solvent allows the anions to approach each other, leading to mutual polarization and the formation of an attractive σ-hole interaction acs.orgfigshare.com. The interaction is further stabilized in the solid state by multicenter (4:4) halogen bonding acs.orgfigshare.com.

Table 3: Calculated Interaction Energies (ΔE) for the I₄Q⁻˙···I⁻ Complex

| Solvent | Dielectric Constant (ε) | Calculated Interaction Energy (ΔE) |

| Dichloromethane (B109758) | 8.93 | Attractive |

| Acetone | 20.7 | Attractive |

Note: The data indicates that the interaction remains attractive in solvents of varying polarity, challenging simple electrostatic predictions.

Computational Prediction and Validation of Reaction Mechanisms and Intermediates

Theoretical modeling is a powerful predictive tool for mapping out complex reaction pathways and identifying transient intermediates that are difficult to isolate or observe experimentally.

The H₂O₂-dependent chemiluminescence of tetraiodo-p-benzoquinone (TIBQ) has been systematically investigated using DFT and multireference state theory acs.orgnih.gov. These computational studies have validated a general mechanism involving the oxidation of the parent quinone to form a key intermediate, the dihalogenquinone dioxetane anion (DHD⁻) acs.orgnih.gov. The calculations show that the dissociation of this DHD⁻ intermediate is kinetically more favorable than its neutral counterpart and proceeds via a Gradually Reversible Charge-Transfer-Induced Luminescence (GRCTIL) mechanism acs.orgnih.gov. Theoretical results also explain the observed trend of decreasing chemiluminescence intensity from lighter to heavier tetrahalogen-p-benzoquinones, attributing it to a combination of a decreasing proportion of the easily dissociated DHD⁻ anion and an increasing heavy-atom effect which favors phosphorescence over fluorescence acs.orgnih.gov.

Advanced Applications in Materials Science and Organic Synthesis Academic Focus

Integration of Tetraiodo-p-benzoquinone in Redox-Active Materials

The inherent redox activity of the quinone moiety, combined with the influence of heavy halogen substituents, positions tetraiodo-p-benzoquinone as a compelling building block for novel functional materials. Its potential is being explored in the design of crystalline frameworks and as an active component in energy storage systems.

While specific MOFs built from tetraiodo-p-benzoquinone are not yet widely reported, the principles established with other halogenated benzoquinones provide a blueprint for their design. The synthesis of dihydroxybenzoquinone-based MOFs can be extended to various halide-substituted ligands. The incorporation of tetraiodo-p-benzoquinone or its hydroxylated analogue, iodanilic acid, into a MOF structure is expected to impart distinct characteristics:

Electronic Properties: Iodine is the least electronegative of the halogens, which would make the quinone core less electron-deficient compared to its fluoro- or chloro-analogues. This modification would tune the redox potential of the MOF, influencing its behavior in catalytic or sensing applications. nih.gov

Structural Effects: The large atomic radius of iodine would increase the steric bulk of the linker, potentially leading to larger pore sizes within the MOF. Furthermore, the polarizable nature of iodine could promote unique intermolecular interactions, such as halogen bonding, which can direct the self-assembly of the framework and enhance its stability or guest-binding capabilities.

Catalytic Activity: The carbon-iodine bond is weaker than other carbon-halogen bonds, suggesting that an iodo-based MOF could serve as a platform for post-synthetic modification, where the iodine atoms are replaced to introduce new functional groups.

The development of these materials relies on solvothermal methods, where metal salts and the organic linker are heated in a suitable solvent to promote crystallization. mdpi.comnih.gov

Organic redox-active materials are promising candidates for next-generation energy storage devices, offering sustainability and tunability not always available with traditional inorganic cathodes. Quinone-based compounds are particularly attractive due to their ability to undergo reversible two-electron redox reactions, which translates to high theoretical charge storage capacities. nih.govrsc.org For instance, tetraamino-p-benzoquinone has been utilized as a cathode material, delivering a high capacity in aqueous zinc-ion batteries. nih.gov

The performance of a quinone-based electrode is heavily dependent on its redox potential, which is directly influenced by the substituents on the quinone ring. Electron-withdrawing groups, such as halogens, increase the redox potential of the quinone, leading to higher cell voltage. Theoretical studies on tetrafluoro-p-benzoquinone confirm that halogenation significantly raises the electron affinity and reduction potential compared to unsubstituted p-benzoquinone. researchgate.net

For tetraiodo-p-benzoquinone, the following characteristics are relevant for its potential use in energy storage:

Capacity and Stability: Like other p-benzoquinones, it would undergo a two-electron reduction, offering a competitive theoretical capacity. However, a significant challenge for many small-molecule quinones is their solubility in organic electrolytes, which leads to capacity fade over cycling. rsc.org Strategies to overcome this, such as polymerization or incorporation into an insoluble framework, would be necessary to exploit its energy storage potential.

Table 1: Comparison of Calculated Properties for Halogenated p-Benzoquinones

| Compound | Substituent (X) | Calculated Electron Affinity (eV) researchgate.net | Expected Trend in Redox Potential |

|---|---|---|---|

| Tetrafluoro-p-benzoquinone (Fluoranil) | -F | 2.69 | Highest |

| Tetrachloro-p-benzoquinone (Chloranil) | -Cl | Value not in source | High |

| Tetrabromo-p-benzoquinone (Bromanil) | -Br | Value not in source | Intermediate |

| Tetraiodo-p-benzoquinone (Iodoanil) | -I | Value not in source | Lowest (among halogens) |

Utilization in Advanced Organic Synthesis Strategies

Beyond materials science, tetraiodo-p-benzoquinone serves as a specialized reagent and building block in organic synthesis, where its oxidizing power and reactive C-I bonds can be harnessed.

Halogenated p-benzoquinones are well-established oxidants in organic synthesis, used for dehydrogenation reactions among other transformations. organic-chemistry.org The oxidizing strength of these quinones is modulated by the electron-withdrawing nature of the halogen substituents. Potent oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and chloranil (B122849) are widely used. organic-chemistry.org

Tetraiodo-p-benzoquinone, or iodoanil, functions as a milder oxidizing agent compared to its chloro- and fluoro-analogues. This is due to the lower electronegativity of iodine, which reduces the electron affinity of the quinone ring. While strong oxidants are often desired, a milder reagent like iodoanil can offer greater selectivity in complex chemical environments, preventing over-oxidation or side reactions with sensitive functional groups. The general mechanism for quinone-mediated oxidation involves the transfer of two hydrogen atoms (as a hydride and a proton) from the substrate to the quinone, reducing it to the corresponding hydroquinone (B1673460). masterorganicchemistry.com Iodine-containing compounds themselves are also known to facilitate oxidation reactions, suggesting the potential for unique reactivity. organic-chemistry.orgyoutube.com

The four carbon-iodine bonds in tetraiodo-p-benzoquinone are key to its utility as a synthetic precursor. The C-I bond is the weakest of the carbon-halogen bonds, making the iodine atoms effective leaving groups in nucleophilic substitution reactions. nih.gov This reactivity allows for the sequential or complete replacement of the iodine atoms with a wide variety of nucleophiles, providing a pathway to highly functionalized, tetra-substituted p-benzoquinone derivatives that would be difficult to access through other means.

For example, reactions with amines or thiols can yield substituted quinones with tailored electronic and biological properties. nih.gov Such reactions often proceed through an initial charge-transfer complex followed by nucleophilic attack and elimination of the iodide. This approach opens the door to the synthesis of complex heterocyclic structures by using bifunctional nucleophiles that can undergo subsequent cyclization reactions. researchgate.net The ability to systematically build molecular complexity onto the quinone core makes tetraiodo-p-benzoquinone a valuable intermediate for constructing novel dyes, ligands, or pharmacologically active molecules.

Mechanistic Studies of Chemiluminescence in Tetrahalogen-p-benzoquinones (THBQ) Including Tetraiodo-p-benzoquinone (TIBQ)

The reaction of tetrahalogen-p-benzoquinones (THBQs) with hydrogen peroxide (H₂O₂) produces chemiluminescence (CL), a phenomenon of significant fundamental interest. acs.orgnih.gov Theoretical and experimental studies have elucidated a general mechanism for this light-emitting process across the series from tetrafluoro- (TFBQ) to tetraiodo-p-benzoquinone (TIBQ). acs.orgnih.gov

The process is initiated by the reaction of the THBQ with H₂O₂, leading to the formation of a key intermediate, an anionic dioxetane. nih.govresearchgate.net The decomposition of this high-energy intermediate is what ultimately produces the light-emitting species. Detailed computational studies have shown that the decomposition of the anionic dioxetane (DHD⁻) is kinetically more favorable than its neutral counterpart and follows a pathway described as a gradually reversible charge-transfer-induced luminescence (GRCTIL) mechanism. acs.org

A critical finding is the systematic decrease in chemiluminescence intensity as the halogen substituent gets heavier, with the observed trend being: TFBQ > TCBQ > TBBQ > TIBQ. acs.org This trend is governed by the interplay of two opposing electronic effects:

Inductive Effect: The electron-withdrawing strength of the halogens decreases from fluorine to iodine. A stronger electron-withdrawing effect, as seen in TFBQ, better stabilizes the key anionic intermediates in the reaction pathway, leading to more efficient formation of the light-emitting precursor. acs.org

Internal Heavy-Atom Effect: The presence of a heavy atom like iodine enhances spin-orbit coupling. researchgate.net This effect promotes intersystem crossing from the excited singlet state (S₁), which is responsible for fluorescence, to the non-emissive (in this context) triplet state (T₁). This process effectively quenches the fluorescence, leading to a significant reduction in the observed chemiluminescence for TBBQ and especially TIBQ. acs.orgnih.gov

Therefore, while all tetrahalogen-p-benzoquinones share a common chemiluminescent mechanism, the properties of the specific halogen atom have a profound impact on the efficiency of light emission. In tetraiodo-p-benzoquinone, the strong internal heavy-atom effect dominates, resulting in the lowest chemiluminescence intensity in the series.

Table 2: Summary of Factors Influencing Chemiluminescence (CL) in Tetrahalogen-p-benzoquinones (THBQs)

| Compound | Halogen | Inductive Effect (Electron-Withdrawing) | Heavy-Atom Effect (Intersystem Crossing) | Resulting CL Intensity acs.org |

|---|---|---|---|---|

| TFBQ | F | Strongest | Weakest | Highest |

| TCBQ | Cl | Strong | Weak | High |

| TBBQ | Br | Moderate | Strong | Low |

| TIBQ | I | Weakest | Strongest | Lowest |

Dissociation Pathways and Emitter Generation

Recent theoretical investigations into the chemiluminescence of tetrahalogen-1,4-benzoquinones, including tetraiodo-p-benzoquinone (TIBQ), have shed light on the complex dissociation pathways that lead to the generation of light-emitting species. acs.org The process is understood to be dependent on the presence of hydrogen peroxide (H₂O₂).

The proposed mechanism commences with the oxidation of tetraiodo-p-benzoquinone, which results in the formation of a key intermediate: dihalogenquinone dioxetane (DHD) and its corresponding anion (DHD⁻). acs.org The stability and subsequent dissociation of these intermediates are critical to the chemiluminescence process.

Theoretical models, including density functional theory (DFT) and multireference state theory, suggest that the dissociation of both the neutral DHD and its anion DHD⁻ can proceed through mechanisms described as entropy trap or gradually reversible charge-transfer-induced luminescence (GRCTIL). acs.org Kinetically, the dissociation of the anionic DHD⁻ is favored over the neutral DHD. acs.org

The dissociation of these intermediates is the crucial step that produces the light emitter. acs.org This process highlights a sophisticated reaction cascade where the initial structure of tetraiodo-p-benzoquinone is transformed into transient species that ultimately release energy in the form of light.

Heavy-Atom Effects on Luminescence Quantum Yields

The four iodine atoms on the benzoquinone ring exert a significant "heavy-atom effect," which fundamentally alters the photophysical properties of the molecule, particularly its luminescence quantum yields. The heavy-atom effect enhances spin-orbit coupling, which is the interaction between an electron's spin and its orbital motion. This enhanced coupling facilitates intersystem crossing, a process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁).

In the context of the chemiluminescence of tetrahalogenated p-benzoquinones, the heavy-atom effect plays a crucial role in the observed light emission. As one moves from lighter halogens (fluoro) to heavier halogens (iodo), the heavy-atom effect becomes more pronounced. acs.org This increased effect leads to a greater propensity for phosphorescence, which is light emission from a triplet excited state. acs.org

This interplay between the inductive effect and the heavy-atom effect demonstrates the nuanced control that halogen substitution provides in tuning the luminescent properties of benzoquinone derivatives.

Future Research Directions in Tetraiodo-p-benzoquinone Chemistry: An Unexplored Frontier

Tetraiodo-p-benzoquinone, also known as iodanil, is a halogenated quinone that has garnered significant interest in the field of supramolecular chemistry due to its strong halogen bonding capabilities. While its fundamental properties and interactions are increasingly understood, the full potential of this compound remains largely untapped. This article explores promising future research directions and unexplored avenues in the chemistry of tetraiodo-p-benzoquinone, focusing on the development of novel synthetic routes, real-time spectroscopic analysis, advanced computational modeling, and the design of next-generation supramolecular architectures.

Q & A

Q. What experimental parameters should be prioritized when optimizing the synthesis of tetraiodo-p-benzoquinone?

Methodological Answer:

- Key Parameters : Solvent polarity (e.g., DMF vs. THF), temperature control (±2°C), stoichiometric ratios of iodine to precursor (e.g., p-benzoquinone), and reaction time. Use fractional factorial design to identify dominant variables .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity through melting point analysis and HPLC (>98% purity threshold) .

- Data Recording : Document deviations (e.g., iodine sublimation losses) and use statistical tools (ANOVA) to assess reproducibility across ≥3 independent trials .

Q. How can spectroscopic techniques distinguish tetraiodo-p-benzoquinone from its halogenated analogs?

Methodological Answer:

- FTIR Analysis : Focus on C=O stretching (~1650–1700 cm⁻¹) and C-I vibrations (~500–600 cm⁻¹). Compare shifts with diiodo- and triiodo-derivatives .

- NMR Challenges : Note the absence of proton signals in tetraiodo derivatives; use ¹³C NMR to resolve carbonyl (δ ~180–190 ppm) and aromatic carbons (δ ~120–140 ppm) with deuterated DMSO as solvent .

- UV-Vis : Quantify π→π* transitions (250–300 nm) and n→π* transitions (>400 nm) in ethanol; compare extinction coefficients with literature .

Q. What criteria should guide the selection of solvents for crystallizing tetraiodo-p-benzoquinone?

Methodological Answer:

- Solvent Screening : Test low-polarity solvents (e.g., chloroform, hexane) to minimize solubility and promote crystal growth. Use slow evaporation at 4°C for single-crystal X-ray diffraction-quality samples .

- Purity Check : Pre-filter solutions through 0.2 µm PTFE membranes to remove particulate contaminants .

- Safety : Avoid DMSO due to iodine displacement risks; prioritize solvents with boiling points >100°C for thermal stability .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the electronic spectra of tetraiodo-p-benzoquinone?

Methodological Answer:

- Model Selection : Apply time-dependent density functional theory (TD-DFT) with B3LYP/6-31+G(d,p) basis sets to simulate UV-Vis spectra. Compare with experimental data to validate iodine’s hyperchromic effects .

- Discrepancy Analysis : If experimental λ_max deviates >10 nm from simulations, re-examine solvent effects (e.g., COSMO model) or check for aggregation-induced shifts .

- Benchmarking : Cross-validate with CNDO/S-CI calculations for n→π* transitions, as historically applied to p-benzoquinone derivatives .

Q. What strategies are effective in reconciling conflicting reports on tetraiodo-p-benzoquinone’s redox behavior?

Methodological Answer:

- Systematic Review : Use PRISMA guidelines to identify primary studies. Extract cyclic voltammetry (CV) data (E₁/₂, ΔEp) and normalize to Ag/AgCl reference electrodes .

- Controlled Replication : Repeat experiments under standardized conditions (e.g., 0.1 M TBAPF6 in acetonitrile, 100 mV/s scan rate). Assess oxygen/moisture exclusion via glovebox protocols .

- Meta-Analysis : Apply random-effects models to quantify heterogeneity (I² statistic) and identify outliers due to instrumental drift or impurity interference .

Q. How should researchers design a mechanistic study to probe iodine’s role in tetraiodo-p-benzoquinone’s supramolecular interactions?

Methodological Answer:

- Hypothesis Testing : Use PEO framework (Population: crystal lattices; Exposure: halogen bonding; Outcome: lattice energy) .

- Experimental Probes :

- Control Systems : Compare with non-iodinated analogs to isolate iodine’s contribution .

Methodological Frameworks for Research Design

Q. How can the FINER criteria improve the feasibility of tetraiodo-p-benzoquinone studies?

Methodological Answer:

- FINER Application :

Q. What literature review protocols ensure comprehensive coverage of tetraiodo-p-benzoquinone’s properties?

Methodological Answer:

- Database Search : Use SciFinder and Reaxys with keywords: “tetraiodo-p-benzoquinone” + “synthesis,” “spectra,” “applications.” Exclude patents and non-peer-reviewed sources .

- Citation Tracking : Employ backward/forward snowballing to locate pre-2000 studies omitted from digital archives .

- Critical Appraisal : Use QUADAS-2 to assess bias in spectral data reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.